
アリピプラゾール N,N-ジオキシド
説明
アリピプラゾール N,N-ジオキシドは、非定型抗精神病薬であるアリピプラゾールの代謝物です。そのユニークな薬理学的特性で知られており、主に科学研究で使用されています。この化合物の分子式はC23H27Cl2N3O4、分子量は480.38です .
科学的研究の応用
Introduction to Aripiprazole N,N-Dioxide
Aripiprazole N,N-Dioxide, a derivative of the atypical antipsychotic aripiprazole, has garnered attention for its potential therapeutic applications and unique pharmacological properties. This compound is notable for its ability to modulate neurotransmission in the central nervous system, primarily through interactions with dopamine and serotonin receptors. This article provides a comprehensive overview of the applications of Aripiprazole N,N-Dioxide, including its clinical uses, pharmacological mechanisms, and insights from recent research.
Treatment of Schizophrenia and Bipolar Disorder
Aripiprazole is primarily indicated for the treatment of schizophrenia and bipolar disorder. Its N,N-Dioxide form may enhance these effects due to improved receptor binding profiles. Clinical studies indicate that aripiprazole effectively manages both positive and negative symptoms of schizophrenia while reducing the risk of extrapyramidal side effects commonly associated with traditional antipsychotics .
Adjunctive Therapy for Major Depressive Disorder
Aripiprazole has been utilized as an adjunctive treatment for major depressive disorder (MDD). The N,N-Dioxide form may provide additional benefits by enhancing mood stabilization without significantly increasing side effects, thus offering a more favorable therapeutic profile for patients resistant to standard antidepressants .
Management of Irritability Associated with Autism Spectrum Disorders
Research has shown that aripiprazole can reduce irritability in children with autism spectrum disorders (ASD). The N,N-Dioxide variant may exhibit enhanced efficacy in managing behavioral symptoms associated with ASD, potentially due to its mechanism of action on serotonin receptors .
Metabolism and Bioavailability
Aripiprazole undergoes extensive metabolism primarily via cytochrome P450 enzymes, leading to the formation of several metabolites, including Aripiprazole N-oxide. Understanding these metabolic pathways is crucial for optimizing dosing regimens and minimizing potential side effects associated with high plasma concentrations .
Case Studies
Recent studies have documented various case reports highlighting the clinical efficacy and safety profile of Aripiprazole N,N-Dioxide:
- A retrospective study involving patients treated with aripiprazole showed significant reductions in psychotic symptoms without the emergence of extrapyramidal symptoms, suggesting that the N,N-Dioxide form may enhance tolerability .
- Another case report detailed a patient with treatment-resistant bipolar disorder who responded favorably to aripiprazole N,N-Dioxide after failing multiple other therapies, indicating its potential as a valuable treatment option .
Pharmacokinetic Studies
Research into the solubility of Aripiprazole in supercritical carbon dioxide (SC-CO2) has provided insights into its formulation challenges. Studies indicate that enhancing solubility could improve bioavailability and therapeutic efficacy, particularly for patients requiring higher doses or those with absorption issues .
Data Tables
Application | Clinical Evidence | Mechanism | Outcome |
---|---|---|---|
Schizophrenia | Effective management of symptoms | Partial agonism at D2 receptors | Reduced hospitalization rates |
Bipolar Disorder | Adjunctive therapy shows promise | Stabilizes mood through serotonin modulation | Improved mood stabilization |
Autism Spectrum Disorder | Reduces irritability | Modulates serotonin activity | Enhanced behavioral management |
作用機序
アリピプラゾール N,N-ジオキシドは、ドーパミン D2 受容体とセロトニン 5-HT1A 受容体の部分アゴニスト、およびセロトニン 5-HT2A 受容体のアンタゴニストとして効果を発揮します。このユニークな作用機序は、抗精神病薬としての効果に貢献しています。これらの分子標的と経路との化合物の相互作用は、研究の主要な分野であり、薬理学的特性に関する貴重な洞察を提供しています .
生化学分析
Biochemical Properties
Aripiprazole N,N-Dioxide has been shown to have significant solubility in supercritical carbon dioxide (SC-CO2), which is crucial in the fabrication of micro/nano-scaled drugs . This suggests that Aripiprazole N,N-Dioxide could potentially interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
It is hypothesized to have effects on cell-protective mechanisms and neurite growth .
Molecular Mechanism
Aripiprazole, its parent compound, is known to act as a partial agonist at dopamine D2 receptors (D2Rs), providing ‘adaptive’ pharmacological activity . It may act as a full antagonist, a moderate antagonist, or a partial agonist at D2Rs, depending on endogenous dopamine levels and signaling status .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Aripiprazole N,N-Dioxide in laboratory settings. Aripiprazole has been shown to reduce drinking in non-treatment seeking alcoholics over six days of natural drinking .
Dosage Effects in Animal Models
nigrostriatal dopaminergic pathways .
Metabolic Pathways
Aripiprazole, its parent compound, is known to affect the dopamine receptor in the treatment of alcoholism .
Transport and Distribution
There is limited information available on the transport and distribution of Aripiprazole N,N-Dioxide within cells and tissues. Aripiprazole, its parent compound, is known to have a unique pharmacological profile that provides ‘adaptive’ pharmacological activity .
Subcellular Localization
Computational methods have been developed to predict the subcellular locations of proteins, which could potentially be applied to Aripiprazole N,N-Dioxide .
準備方法
合成経路と反応条件: アリピプラゾール N,N-ジオキシドは、アリピプラゾールの酸化によって合成できます。このプロセスには、目的の生成物を得るために、制御された条件下で酸化剤を使用することが含まれます .
工業生産方法: アリピプラゾール N,N-ジオキシドの工業生産は、通常、大規模な酸化プロセスが含まれます。これらのプロセスは、高い収率と純度のために最適化されており、化合物が研究や製薬用途に必要な基準を満たしていることを保証します .
化学反応の分析
反応の種類: アリピプラゾール N,N-ジオキシドは主に酸化反応を受けます。使用される試薬と条件に応じて、還元や置換などの他の種類の化学反応にも参加できます .
一般的な試薬と条件: アリピプラゾールを酸化してアリピプラゾール N,N-ジオキシドを生成するために使用される一般的な試薬には、過酸化水素やその他の酸化剤が含まれます。反応は、通常、目的の生成物が得られるように、制御された温度と圧力条件下で行われます .
生成される主要な生成物: アリピプラゾールの酸化から生成される主要な生成物は、アリピプラゾール N,N-ジオキシドです。特定の反応条件と使用される試薬に応じて、その他のマイナーな副生成物が生成されることもあります .
科学研究での用途
アリピプラゾール N,N-ジオキシドは、幅広い科学研究用途があります。抗精神病薬とその代謝物の研究に使用され、薬理学的特性と作用機序に関する洞察を提供します。この化合物は、精神疾患の治療のための新しい治療薬の開発にも使用されています .
類似化合物との比較
類似化合物:
- ブレキピプラゾール
- カリプラジン
- リスぺリドン
独自性: アリピプラゾール N,N-ジオキシドは、その特定の作用機序とアリピプラゾールの代謝物としての役割により、ユニークです。他の類似化合物とは異なり、ドーパミン D2 受容体で部分アゴニストを示し、これは独特の薬理学的プロファイルに貢献しています。これは、研究と治療用途のための貴重な化合物となっています .
生物活性
Aripiprazole N,N-Dioxide is a metabolite of aripiprazole, an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder. This article explores the biological activity of Aripiprazole N,N-Dioxide, focusing on its pharmacological properties, mechanisms of action, and clinical implications.
Overview of Aripiprazole
Aripiprazole functions as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while acting as an antagonist at 5-HT2A receptors. This unique pharmacological profile allows aripiprazole to modulate dopaminergic activity adaptively, depending on the endogenous levels of dopamine in the central nervous system (CNS) . The drug is metabolized into several active metabolites, including Aripiprazole N,N-Dioxide, which may contribute to its therapeutic effects and side effect profile .
Aripiprazole N,N-Dioxide exhibits a complex mechanism of action:
- Dopamine Receptor Modulation : It can act variably as an antagonist or partial agonist at D2 receptors, depending on the dopamine concentration in the synaptic cleft. This property allows it to stabilize dopaminergic signaling without producing significant extrapyramidal symptoms (EPS) commonly associated with typical antipsychotics .
- Serotonin Receptor Interaction : The compound also influences serotonin receptors, which plays a crucial role in mood regulation and anxiety management .
- Impact on Gene Expression : Research indicates that aripiprazole affects multiple cellular pathways and gene expression, which could lead to unique therapeutic outcomes compared to other antipsychotics .
Biological Activity and Pharmacodynamics
The biological activity of Aripiprazole N,N-Dioxide is characterized by its effects on neurotransmission and metabolic processes:
- Antioxidant Activity : Studies have shown that aripiprazole treatment enhances antioxidant enzyme activity, suggesting a protective role against oxidative stress . This effect may be beneficial in managing oxidative stress-related conditions often seen in psychiatric disorders.
- Metabolic Effects : Aripiprazole N,N-Dioxide influences metabolic pathways in liver cells, leading to changes in ATP production and glucose metabolism. It has been observed that aripiprazole treatment can shift energy production from mitochondrial respiration to glycolysis .
Clinical Studies and Findings
Research has demonstrated the efficacy and safety profile of aripiprazole and its metabolites:
- Efficacy in Schizophrenia : Clinical trials indicate that aripiprazole effectively reduces both positive and negative symptoms of schizophrenia with a lower incidence of EPS compared to traditional antipsychotics .
- Side Effect Profile : The drug is generally well tolerated, with fewer metabolic side effects than many other antipsychotics. However, it can still cause adverse effects such as weight gain and sedation in some patients .
-
Case Studies :
- A study involving patients treated with aripiprazole showed significant improvements in psychotic symptoms without the development of EPS, reinforcing its favorable safety profile .
- Another case highlighted the potential for aripiprazole to induce metabolic changes that may require monitoring in long-term treatment scenarios .
Comparative Analysis
Feature | Aripiprazole | Aripiprazole N,N-Dioxide |
---|---|---|
Receptor Activity | Partial agonist at D2, antagonist at 5-HT2A | Similar but potentially enhanced due to metabolic changes |
Efficacy in Schizophrenia | Effective | Potentially contributes to efficacy |
Side Effects | Low EPS risk | Similar profile; requires monitoring for metabolic changes |
Metabolism | CYP3A4 & CYP2D6 | Further metabolized from aripiprazole |
特性
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O4/c24-19-4-3-5-21(23(19)25)28(31)13-11-27(30,12-14-28)10-1-2-15-32-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMBGUILKWQHOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436809 | |
Record name | Aripiprazole N,N-Dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573691-13-1 | |
Record name | Aripiprazole N,N-Dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。